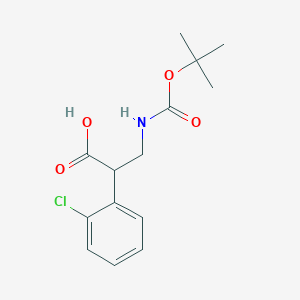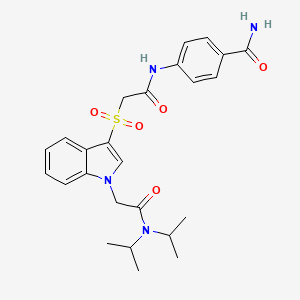
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide, also known as CMSP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. Specifically, N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide in scientific research is its potential to inhibit the activity of enzymes involved in inflammation, cancer cell growth, and neurodegeneration. Additionally, N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been synthesized using various methods, allowing for optimization of yield. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide is its limited availability and high cost, which may hinder its widespread use in scientific research.
将来の方向性
There are several potential future directions for research involving N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide. One direction is to further investigate its anti-inflammatory and analgesic effects in animal models of inflammation and pain, with the goal of developing new therapies for inflammatory diseases and chronic pain. Another direction is to investigate its potential as an anti-cancer agent, with the goal of developing new therapies for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide and its potential use in treating neurodegenerative diseases.
合成法
The synthesis of N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been achieved using different methods, including the reaction of 4-chloro-2-methylphenylamine with 2-methylsulfanylpyridine-3-carboxylic acid in the presence of coupling reagents. Another method involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 4-chloro-2-methylphenyl isocyanate in the presence of a base. These methods have yielded varying amounts of N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide and have been optimized for maximum yield.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-8-10(15)5-6-12(9)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCNIFFOOODOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)
![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)

![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)
![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)

![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)
![N-(5-(1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2499576.png)


![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)
